![molecular formula C10H18Br2N2O B1472753 4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide CAS No. 1820704-99-1](/img/structure/B1472753.png)
4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide
Overview
Description
The closest compound I found is 4-(dimethylamino)phenylmethanol . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . Another similar compound is 4-dimethyl amino phenol , which is used in the medication Neostigmine to treat myasthenia gravis, Ogilvie syndrome, and urinary retention without the presence of a blockage .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, the molecular formula of 4-(dimethylamino)phenylmethanol is C15H17NO .Chemical Reactions Analysis
4-Dimethylaminopyridine (DMAP) is a useful nucleophilic catalyst for various reactions viz. esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its solubility, molecular weight, and other factors. For example, 4-dimethylaminopyridine (DMAP) is soluble in methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, and acetic acid .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-2-[(dimethylamino)methyl]phenol;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2BrH/c1-12(2)7-9-5-8(6-11)3-4-10(9)13;;/h3-5,13H,6-7,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLTZSXGWPZXKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)CN)O.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-2-((dimethylamino)methyl)phenol dihydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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